molecular formula C20H20N4O2 B11272128 N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B11272128
M. Wt: 348.4 g/mol
InChI Key: XWKGKYRMDFHEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a phenyl ring and a cyclopentane carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrido[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core with a cyclopentane carboxamide group, which imparts distinct chemical and biological properties. Its dual inhibition of tyrosine kinases and cyclin-dependent kinases makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C20H20N4O2/c1-13-22-18-17(10-5-11-21-18)20(26)24(13)16-9-4-8-15(12-16)23-19(25)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,23,25)

InChI Key

XWKGKYRMDFHEQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.